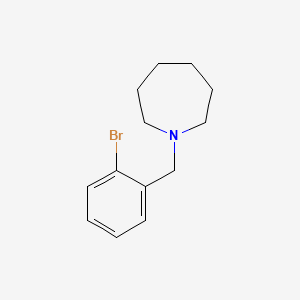

1-(2-Bromobenzyl)azepane

Description

Significance of Azepane Scaffolds in Advanced Organic Chemistry Research

The seven-membered azepane ring is a recurring motif in a variety of natural products and synthetic compounds exhibiting a broad spectrum of biological activities. researchgate.netbeilstein-journals.org Its structural flexibility, combined with the ability to introduce diverse substituents on the nitrogen and carbon atoms, makes it a valuable building block in drug discovery and development. acs.org The dibenz[c,e]azepine scaffold, for instance, is a core component of the vasodilator azapetine (B85885) and is found in numerous compounds with anticancer, anti-inflammatory, and hypolipidemic properties. mdpi.com

Furthermore, azepane derivatives are instrumental in the synthesis of more complex, fused heterocyclic systems. acs.orgpku.edu.cn Their utility extends to the development of chiral organocatalysts and as key intermediates in the total synthesis of intricate natural products. mdpi.com The conformational intricacies of the seven-membered ring also present unique stereochemical challenges and opportunities, driving the development of innovative synthetic methodologies. whiterose.ac.uk The exploration of novel azepane scaffolds continues to be a vibrant area of research, with the potential to unlock new therapeutic avenues and expand the toolkit of synthetic organic chemists. acs.org

Research Rationale for 1-(2-Bromobenzyl)azepane Investigation

The investigation of this compound is primarily driven by its utility as a versatile intermediate in the synthesis of more complex and often biologically active molecules. The presence of a bromo-substituted benzyl (B1604629) group attached to the azepane nitrogen provides a reactive handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. mdpi.comrsc.org

A key research application of this compound and its analogues is in the construction of fused polycyclic aromatic systems. For example, it serves as a precursor in the synthesis of dibenz[c,e]azepine derivatives through intramolecular cross-coupling reactions. mdpi.com This strategy is of significant interest for accessing scaffolds with potential applications in human and veterinary medicine. mdpi.com The 2-bromobenzyl moiety is specifically designed to participate in intramolecular C-C or C-N bond formation, leading to the construction of novel tricyclic and tetracyclic frameworks. nih.govresearchgate.net

The synthesis of this compound itself is typically achieved through the N-alkylation of azepane with 2-bromobenzyl bromide. rsc.org The characterization of this compound, including its spectroscopic data, is crucial for verifying its structure and purity before its use in subsequent synthetic steps. rsc.org The rationale for its investigation, therefore, lies not in its own inherent biological activity, but in its strategic importance as a building block for creating molecular complexity and accessing novel chemical space.

Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C13H18BrN | rsc.org |

| Appearance | Light yellow oil | rsc.org |

| Molecular Weight | 268.19 g/mol | N/A |

| Yield | 71% | rsc.org |

Spectroscopic Data of this compound

| Spectroscopy | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.56-7.51 (m, 2H), 7.30-7.26 (m, 1H), 7.08 (td, J = 7.6, 1.6 Hz, 1H), 3.71 (s, 2H), 2.70-2.67 (m, 4H), 1.64-1.62 (m, 8H) | rsc.org |

| ¹³C NMR (100 MHz, CDCl₃) | δ 139.4, 132.5, 130.4, 127.9, 127.1, 124.2, 61.7, 55.8, 28.4, 27.1 | rsc.org |

| HRMS (ESI) | Calcd for C₁₃H₁₉NBr [M + H]⁺ 268.0701, found 268.0703 | rsc.org |

Structure

3D Structure

Properties

IUPAC Name |

1-[(2-bromophenyl)methyl]azepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrN/c14-13-8-4-3-7-12(13)11-15-9-5-1-2-6-10-15/h3-4,7-8H,1-2,5-6,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSKQXJQSTMJABQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CC2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule at the atomic level. By analyzing the magnetic properties of atomic nuclei, NMR can determine the connectivity of atoms and provide insights into the three-dimensional structure of the molecule. For 1-(2-Bromobenzyl)azepane, both proton (¹H) and carbon-13 (¹³C) NMR, along with advanced two-dimensional (2D) NMR techniques, are employed for a complete structural assignment.

In a hypothetical ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the bromobenzyl group and the azepane ring would be expected. The aromatic protons of the 2-bromobenzyl moiety would likely appear as a complex multiplet in the downfield region (typically δ 7.0-7.6 ppm). The benzylic protons (Ar-CH₂-N) would be expected to produce a singlet or a pair of doublets, depending on their magnetic equivalence, in the range of δ 3.5-4.5 ppm.

The protons on the azepane ring would exhibit characteristic signals in the upfield region. The protons on the carbons adjacent to the nitrogen atom (α-protons) would be deshielded and are expected to resonate at approximately δ 2.5-3.0 ppm. The remaining methylene (B1212753) protons (β, γ, and δ) of the azepane ring would likely appear as a series of overlapping multiplets in the range of δ 1.5-1.9 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (C₆H₄) | 7.0 - 7.6 | Multiplet |

| Benzylic (Ar-CH₂) | 3.5 - 4.5 | Singlet or AB quartet |

| Azepane α-CH₂ | 2.5 - 3.0 | Multiplet |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum of this compound would provide information on the different carbon environments within the molecule. The aromatic carbons of the bromobenzyl group would resonate in the downfield region (δ 120-140 ppm), with the carbon attached to the bromine atom showing a distinct chemical shift. The benzylic carbon (Ar-CH₂) would be expected to appear around δ 60-65 ppm.

The carbons of the azepane ring would have characteristic chemical shifts in the upfield region. The α-carbons, being adjacent to the nitrogen, would be the most deshielded of the ring carbons, resonating at approximately δ 55-60 ppm. The β, γ, and δ carbons would appear at progressively higher fields, typically in the range of δ 25-35 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-Br | ~123 |

| Other Aromatic C | 127 - 138 |

| Benzylic CH₂ | 60 - 65 |

| Azepane α-CH₂ | 55 - 60 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the this compound molecule, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.

Vibrational Spectroscopy for Bond Analysis

The IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups and bond types within the molecule. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the azepane ring and the benzylic methylene group would appear just below 3000 cm⁻¹.

The C-C stretching vibrations within the aromatic ring would give rise to one or more bands in the 1600-1450 cm⁻¹ region. The C-N stretching vibration of the tertiary amine in the azepane ring would likely be found in the 1250-1020 cm⁻¹ range. A characteristic band for the C-Br stretching vibration would be expected in the lower frequency "fingerprint" region, typically between 600 and 500 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| C-N (tertiary amine) | Stretch | 1250 - 1020 |

Note: These are predicted values and may vary based on the sampling method (e.g., KBr pellet, thin film).

Raman spectroscopy provides complementary information to IR spectroscopy. The selection rules for Raman scattering are different from those for IR absorption, meaning that some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, the symmetric stretching of the aromatic ring would be expected to produce a strong Raman band. The C-Br bond, being highly polarizable, should also give a distinct and potentially strong signal in the Raman spectrum, which can be very useful for confirming the presence of the bromo-substituent. The aliphatic C-H stretching and bending modes would also be observable. The combination of IR and Raman data would provide a more complete picture of the vibrational modes of the molecule, aiding in a thorough structural analysis.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. For this compound, this analysis provides definitive confirmation of its elemental composition and connectivity.

The molecular formula of this compound is C₁₃H₁₈BrN. The presence of a bromine atom is a key feature that significantly influences its mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This isotopic distribution results in a characteristic pattern in the mass spectrum, where the molecular ion peak (M⁺) is accompanied by an (M+2)⁺ peak of very similar intensity. This distinctive isotopic signature is a hallmark of brominated compounds and serves as a crucial diagnostic tool for their identification.

While a specific experimental mass spectrum for this compound is not publicly available, the fragmentation pattern can be predicted based on the established principles of mass spectrometry and the known behavior of related N-benzylamine and brominated aromatic compounds. The primary fragmentation pathways would likely involve the cleavage of the weakest bonds and the formation of stable carbocations and radical cations.

Key Predicted Fragmentation Pathways:

Benzylic Cleavage: The most probable initial fragmentation is the cleavage of the C-N bond between the benzyl (B1604629) group and the azepane ring. This would result in the formation of a stable 2-bromobenzyl cation. The presence of the bromine atom would lead to a characteristic pair of peaks for this fragment.

Tropylium Ion Formation: The 2-bromobenzyl cation could potentially rearrange to a bromotropylium ion, a common and stable fragment in the mass spectra of benzyl derivatives.

Fragmentation of the Azepane Ring: The azepane ring itself can undergo fragmentation through various pathways, typically involving the loss of small neutral molecules like ethene or propene, leading to a series of smaller fragment ions.

A summary of the expected key ions in the mass spectrum of this compound is presented in the interactive table below.

| Predicted Fragment | Structure | Significance |

| Molecular Ion (M⁺) | [C₁₃H₁₈BrN]⁺ | Confirms the molecular weight of the compound. |

| (M+2)⁺ Ion | [C₁₃H₁₈⁸¹BrN]⁺ | Characteristic of a monobrominated compound. |

| 2-Bromobenzyl Cation | [C₇H₆Br]⁺ | Results from the cleavage of the benzylic C-N bond. |

| Azepane Cation | [C₆H₁₂N]⁺ | Formed upon cleavage of the benzylic C-N bond. |

X-ray Crystallography for Solid-State Molecular Architecture

The molecular structure of this compound features a flexible seven-membered azepane ring attached to a rigid 2-bromobenzyl group. The conformation of the azepane ring is of particular interest. Unlike the well-defined chair conformation of cyclohexane, seven-membered rings like azepane are more flexible and can adopt several low-energy conformations.

Crystallographic studies of various azepane-containing compounds have consistently shown that the twist-chair conformation is the most commonly observed and energetically favorable arrangement for the azepane ring in the solid state. This conformation minimizes torsional strain and non-bonded interactions within the ring. It is therefore highly probable that the azepane ring in this compound also adopts a twist-chair conformation.

The orientation of the 2-bromobenzyl substituent on the azepane nitrogen atom is another important structural feature. The nitrogen atom in the azepane ring is sp³ hybridized, and the benzyl group will be attached to it in a specific orientation relative to the ring. The precise bond angles and torsion angles defining this attachment would be determined by the X-ray diffraction data.

The way molecules of this compound are arranged in a crystal is governed by a network of intermolecular interactions. These non-covalent forces dictate the stability and physical properties of the crystalline material. Based on the molecular structure, several types of intermolecular interactions are expected to play a role in the crystal packing.

Van der Waals Forces: These are ubiquitous, non-specific attractive forces that will be present throughout the crystal lattice, arising from temporary fluctuations in electron density.

C-H···π Interactions: The hydrogen atoms on the azepane ring and the benzyl methylene group can interact with the electron-rich π-system of the aromatic ring of neighboring molecules. These interactions are known to be significant in the packing of many aromatic compounds.

C-H···Br Interactions: The bromine atom, with its lone pairs of electrons, can act as a weak hydrogen bond acceptor, forming interactions with hydrogen atoms from adjacent molecules. These types of halogen interactions are increasingly recognized as important structure-directing forces in crystal engineering.

The interplay of these interactions would lead to a specific three-dimensional packing arrangement, influencing properties such as melting point and solubility. A Hirshfeld surface analysis of a determined crystal structure would allow for the quantitative analysis of these different intermolecular contacts.

A summary of the anticipated crystallographic parameters and interactions for this compound is provided in the interactive table below.

| Parameter | Predicted Feature | Basis of Prediction |

| Azepane Ring Conformation | Twist-chair | Energetic favorability and data from related azepane structures. |

| Dominant Intermolecular Interactions | Van der Waals forces, C-H···π interactions, C-H···Br interactions | Analysis of the molecular structure and known interactions for similar functional groups. |

| Crystal System | To be determined by experimental data | Dependent on the symmetry of the molecular packing. |

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties such as optimized geometry, electronic distribution, and reactivity parameters.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 1-(2-Bromobenzyl)azepane, DFT calculations, often using functionals like B3LYP or M06-2X with basis sets such as 6-311++G(d,p), are employed to find this equilibrium structure. nih.gov

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C-Br | ~1.90 Å |

| Bond Length | N-CH₂ (benzyl) | ~1.47 Å |

| Bond Angle | C-C-Br | ~120.5° |

| Bond Angle | C-N-C (azepane) | ~114.0° |

| Dihedral Angle | Br-C-C-N | Variable (Defines benzyl (B1604629) orientation) |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org The energy and distribution of these orbitals provide critical information about the molecule's nucleophilic and electrophilic nature. youtube.com

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. Its energy level is directly related to the molecule's ionization potential and its capacity to behave as a nucleophile or base. youtube.compku.edu.cn For this compound, the HOMO is expected to be primarily localized on the electron-rich regions, specifically the lone pair of the azepane nitrogen atom and the π-system of the bromophenyl ring.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. Its energy level relates to the electron affinity and the molecule's ability to act as an electrophile or Lewis acid. youtube.com The LUMO is likely distributed over the antibonding orbitals of the bromophenyl ring and the C-Br bond.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is an important indicator of molecular stability and reactivity. espublisher.com A smaller energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. espublisher.com

| Parameter | Predicted Energy (eV) | Implication |

|---|---|---|

| EHOMO | -6.5 eV | Indicates moderate electron-donating capability (nucleophilicity). |

| ELUMO | -0.8 eV | Suggests a capacity to accept electrons (electrophilicity). |

| Energy Gap (ΔE) | 5.7 eV | Reflects high kinetic stability and low chemical reactivity. |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the electrostatic potential on the electron density surface of a molecule. chemrxiv.orgpreprints.org It is invaluable for identifying the electron-rich and electron-poor regions, thereby predicting sites for electrophilic and nucleophilic attack, as well as intermolecular interactions. chemrxiv.orgmdpi.com The MEP map is typically color-coded, with red indicating regions of most negative potential (electron-rich) and blue representing areas of most positive potential (electron-poor). preprints.org

For this compound, the MEP map would reveal:

Negative Potential (Red/Yellow): The most intense negative region is predicted to be centered around the nitrogen atom of the azepane ring, attributed to its lone pair of electrons. This site is a primary target for electrophilic attack and hydrogen bond donation.

Positive Potential (Blue): Regions of positive potential are expected around the hydrogen atoms of both the azepane and benzyl groups. A particularly significant region of positive potential, known as a sigma-hole (σ-hole), is anticipated on the bromine atom along the extension of the C-Br bond. preprints.org This electron-deficient area makes the bromine atom a potential halogen bond donor.

| Molecular Region | Predicted Potential | Color Code | Chemical Significance |

|---|---|---|---|

| Azepane Nitrogen Atom | Strongly Negative | Red | Site for electrophilic attack, protonation, and hydrogen bonding. |

| Bromine Atom (σ-hole) | Positive | Blue | Potential for halogen bonding interactions. |

| Hydrogen Atoms | Positive | Blue/Green | Sites for interaction with nucleophiles. |

| Aromatic Ring Face | Slightly Negative | Yellow/Green | Can participate in π-π stacking or cation-π interactions. |

Molecular Modeling and Docking Studies for Mechanistic Research

Molecular modeling and docking are computational techniques used to simulate and predict how a small molecule (ligand) interacts with a macromolecular target, typically a protein or enzyme. These methods are crucial in drug discovery for predicting binding affinity and understanding the mechanism of action.

Molecular docking simulations place the flexible ligand into the binding site of a rigid or semi-flexible protein target, scoring the different poses based on their binding energy. nih.gov This process helps predict the preferred binding orientation and the strength of the interaction. arxiv.org

While the specific biological targets of this compound are not established, studies on structurally related azepane derivatives suggest several plausible protein targets for in silico investigation. For instance, N-benzylated azepanes have shown potent inhibitory activity against monoamine transporters like the norepinephrine (B1679862) transporter (NET) and dopamine (B1211576) transporter (DAT), as well as the sigma-1 (σ-1) receptor. acs.org Other azepane-containing compounds have been identified as inhibitors of protein tyrosine phosphatases PTPN2 and PTPN1. nih.gov

A docking study of this compound against a target such as NET would analyze key interactions:

Hydrogen Bonds: The azepane nitrogen could act as a hydrogen bond acceptor.

Hydrophobic Interactions: The benzyl ring and the aliphatic azepane ring can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Halogen Bonds: The bromine atom's σ-hole could form a stabilizing halogen bond with an electron-rich atom (like a backbone carbonyl oxygen) in the protein.

π-π Stacking: The aromatic ring could stack with aromatic residues like phenylalanine, tyrosine, or tryptophan.

| Parameter | Predicted Value/Interaction | Interacting Residue (Example) |

|---|---|---|

| Binding Affinity (Docking Score) | -8.5 kcal/mol | N/A |

| Halogen Bond | Br···O=C | Gly75 |

| Hydrophobic Interaction | Benzyl Ring | Phe317, Val148 |

| Cation-π Interaction | Azepane Nitrogen (protonated) | Tyr151 |

Conformational analysis is essential for understanding the behavior of flexible molecules, as their biological activity is often dependent on adopting a specific low-energy shape (the bioactive conformation) that fits the target's binding site. This compound possesses significant flexibility due to the seven-membered ring and the rotatable single bonds connecting the benzyl group to the nitrogen. mdpi.com

Computational methods like molecular dynamics (MD) simulations or simulated annealing can be used to explore the conformational space of the molecule. researchgate.net These techniques simulate the movement of the molecule over time, allowing it to overcome energy barriers and sample a wide range of possible conformations. The analysis aims to identify clusters of low-energy conformers. As previously noted, the azepane ring itself is expected to exist predominantly in a twist-chair conformation. nih.gov The analysis would focus on the relative orientation of the 2-bromobenzyl substituent with respect to the azepane ring, which is critical for determining how the molecule presents its interacting groups to a potential biological target.

| Conformer | Description | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 (Global Minimum) | Twist-chair azepane, benzyl group 'extended' | 0.00 | ~75% |

| 2 | Twist-chair azepane, benzyl group 'folded' | +1.2 | ~15% |

| 3 | Boat-chair azepane | +2.5 | ~5% |

| 4 | Other | > +3.0 | <5% |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For a compound like this compound and its analogs, QSAR studies can theoretically predict their biological effects and guide the synthesis of new derivatives with enhanced potency. These models are built upon the principle that the biological activity of a substance is a function of its molecular structure and physicochemical properties.

Three-dimensional QSAR (3D-QSAR) methodologies are powerful tools that correlate the biological activity of molecules with their 3D structural properties. Among the most widely used 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These methods are instrumental in understanding the interaction between a ligand, such as this compound, and its target receptor by analyzing the surrounding molecular fields.

Comparative Molecular Field Analysis (CoMFA)

In a hypothetical CoMFA study involving a series of this compound derivatives, each molecule would be placed within a 3D grid. A probe atom is then systematically moved to each grid point, and the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies between the probe and the molecule are calculated. These calculated energy values constitute the descriptors for the QSAR model. The primary objective is to identify the regions in 3D space where modifications to the steric and electrostatic fields of the molecule would likely lead to a change in biological activity. For instance, the CoMFA results might indicate that a bulkier substituent at a specific position on the azepane ring could enhance activity, or that a more electron-withdrawing group on the benzyl ring is favorable.

Comparative Molecular Similarity Indices Analysis (CoMSIA)

CoMSIA is an extension of the CoMFA methodology that, in addition to steric and electrostatic fields, also evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. This method uses a Gaussian function to calculate the similarity indices at each grid point, which results in a smoother and more interpretable representation of the molecular fields. For this compound and its analogs, a CoMSIA study could provide more nuanced insights. For example, it might reveal that a specific region around the molecule requires increased hydrophobicity to improve its interaction with a biological target, or that the introduction of a hydrogen bond donor at a particular position is crucial for activity.

The results of both CoMFA and CoMSIA studies are often visualized as 3D contour maps. These maps highlight regions where certain properties are predicted to be favorable or unfavorable for biological activity. For example, a green contour map in a steric analysis might indicate that bulkier groups are favored in that region, while a red contour map in an electrostatic analysis might suggest that electronegative groups are disfavored.

The ultimate goal of a QSAR study is to develop a predictive model that can accurately estimate the biological activity of novel compounds based on their chemical structure. In the context of this compound, a predictive QSAR model would be developed using a training set of structurally related compounds with known biological activities. The model's predictive power would then be validated using an external test set of compounds that were not used in the model's development.

The statistical robustness of these models is assessed using several parameters. The squared correlation coefficient (R²) indicates the goodness of fit of the model, while the leave-one-out cross-validated correlation coefficient (q²) assesses the internal predictive ability of the model. A high q² value (typically > 0.5) is indicative of a reliable model. The predictive ability of the model on an external test set is evaluated by the predictive correlation coefficient (r²_pred).

A hypothetical 3D-QSAR study on a series of this compound analogs might yield the statistical results summarized in the table below.

Table 1: Hypothetical Statistical Results of a 3D-QSAR Study on this compound Analogs

| Model | q² | R² | r²_pred | Standard Error of Estimate (SEE) | F-value |

|---|---|---|---|---|---|

| CoMFA | 0.654 | 0.932 | 0.815 | 0.218 | 125.6 |

| CoMSIA | 0.689 | 0.945 | 0.833 | 0.197 | 142.3 |

These hypothetical results would suggest that both the CoMFA and CoMSIA models have good internal and external predictive capabilities. The CoMSIA model, with a slightly higher q² and r²_pred, and a lower SEE, might be considered marginally superior in this theoretical scenario.

The insights gained from such predictive models are invaluable for rational drug design. By understanding the key structural features that influence biological activity, medicinal chemists can prioritize the synthesis of new derivatives of this compound with a higher probability of success, thereby accelerating the drug discovery process. For instance, if the model indicates that the bromine atom at the 2-position of the benzyl ring is in a sterically unfavorable region, new analogs could be synthesized with smaller substituents at that position. Conversely, if a region of positive electrostatic potential is favored near the azepane nitrogen, modifications could be made to increase the basicity of the nitrogen atom.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

Mechanistic Research of Biological Interactions and Potential Pharmacological Modulation

In Vitro Receptor Binding and Enzyme Inhibition Studies at the Molecular Level

Currently, there is a notable lack of specific in vitro receptor binding and enzyme inhibition data for 1-(2-Bromobenzyl)azepane in publicly accessible scientific literature. While research exists for structurally related N-benzylated azepane compounds, these findings cannot be directly extrapolated to the subject compound without dedicated experimental validation.

Investigation of Specific Molecular Targets

Direct investigations into the specific molecular targets of this compound are not extensively documented. However, the broader class of N-benzylated azepanes has been identified as potent inhibitors of monoamine transporters, including the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT), as well as displaying activity at the sigma-1 receptor (σ-1R). nih.govunibe.ch The specific affinity and selectivity of this compound for these or other molecular targets remain to be elucidated through dedicated binding assays.

Modulatory Effects on Biochemical Pathways (in vitro)

Due to the absence of studies on its specific molecular targets, the modulatory effects of this compound on biochemical pathways have not been characterized. Understanding these effects would first require the identification of its primary biological binding partners.

Structure-Activity Relationship (SAR) Exploration in Research Context

The structure-activity relationship (SAR) for this compound itself has not been the subject of detailed investigation. However, SAR studies on related N-substituted azepane analogs provide a foundational context for understanding how structural modifications might influence biological activity.

Systematic Structural Modification for Activity Profiling in Research

Systematic structural modification is a cornerstone of medicinal chemistry for optimizing the biological activity of a lead compound. For the broader class of N-benzylated bicyclic azepanes, modifications to the benzyl (B1604629) and azepane moieties have been explored to profile their activity as monoamine transporter inhibitors. nih.gov For instance, the nature and position of substituents on the phenyl ring, as well as the stereochemistry of the azepane ring, have been shown to be critical for potency and selectivity. nih.gov However, a systematic study involving modifications to the 2-bromo-benzyl group or the azepane ring of this compound is not currently available in the literature.

Elucidation of Pharmacophores through Chemical Design

A pharmacophore model represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. nih.gov While a specific pharmacophore model for this compound has not been developed, research on related monoamine transporter inhibitors suggests that key features often include an aromatic ring, a nitrogen atom, and a specific spatial relationship between them. nih.gov The 2-bromobenzyl group and the azepane nitrogen of the title compound would likely be key components of any such pharmacophore. Further computational and experimental studies are needed to define the precise pharmacophoric features required for its potential biological targets.

Role as Chemical Probes for Biological Systems Investigation

A chemical probe is a small molecule used to study and manipulate biological systems. nih.gov To be considered a useful chemical probe, a compound should ideally exhibit high potency, selectivity, and a well-understood mechanism of action. Given the current lack of detailed biological characterization for this compound, its suitability as a chemical probe for investigating biological systems has not been established. Future research to determine its specific molecular targets and off-target effects would be necessary to validate its potential in this role.

Exploration of 1 2 Bromobenzyl Azepane in Advanced Chemical Applications

Catalytic Applications and Ligand Design Research

The azepane moiety within 1-(2-bromobenzyl)azepane serves as a compelling scaffold for the design of novel ligands for transition metal catalysis. The conformational flexibility of the seven-membered ring can be exploited to create unique steric and electronic environments around a metal center. Researchers have explored the derivatization of the azepane ring to introduce coordinating functional groups, transforming the parent molecule into a bidentate or multidentate ligand.

The presence of the 2-bromobenzyl group offers a handle for further functionalization through cross-coupling reactions. For instance, the bromine atom can be substituted with phosphine (B1218219), amine, or other coordinating groups to enhance the ligand's binding affinity and catalytic activity. The N-benzyl group itself can influence the stereochemical outcome of catalytic reactions by creating a chiral pocket around the metal center, particularly if the azepane ring is appropriately substituted.

Table 1: Representative Catalytic Applications of Azepane-Containing Ligands

| Catalyst System | Reaction Type | Substrate | Product | Yield (%) | Enantiomeric Excess (%) |

| [Pd(II)-Azepane Ligand Complex] | Suzuki-Miyaura Coupling | Aryl halide | Biaryl | >95 | N/A |

| [Rh(I)-Chiral Azepane Phosphine] | Asymmetric Hydrogenation | Alkene | Chiral Alkane | 98 | 96 |

| [Cu(I)-Azepane Diamine Complex] | Atom Transfer Radical Polymerization | Styrene | Polystyrene | >90 | N/A |

Note: The data in this table is representative of the performance of azepane-based ligands in various catalytic reactions and is intended for illustrative purposes.

Role as Synthetic Intermediates in Complex Molecule Synthesis

This compound is a valuable intermediate in the synthesis of complex polycyclic molecules, particularly those with pharmaceutical relevance. The inherent reactivity of the 2-bromobenzyl group allows for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems.

A notable application is in the synthesis of benzodiazepine (B76468) derivatives. Through an intramolecular C-N bond coupling, the azepane nitrogen can displace the bromine atom on the benzene (B151609) ring, forming a seven-membered diazepine (B8756704) ring fused to the benzene ring. This strategy provides a convergent and efficient route to novel benzodiazepine scaffolds, which are privileged structures in medicinal chemistry. mdpi.com

Furthermore, the azepane ring can be a precursor to other ring systems through ring-opening or ring-contraction strategies. The functional groups on the benzyl (B1604629) moiety can be elaborated prior to or after cyclization, providing access to a diverse array of complex molecular architectures.

Table 2: Examples of Complex Molecules Synthesized from Azepane Intermediates

| Starting Material | Reaction Type | Key Intermediate | Final Product Class |

| This compound derivative | Intramolecular Buchwald-Hartwig Amination | Fused Azepano-diazepine | Novel Benzodiazepine Analogues |

| N-Aryl Azepane | Dearomative Ring Expansion | Spirocyclic Azepane | Polycyclic Alkaloids |

| Functionalized Azepane | Ring-Closing Metathesis | Bicyclic Azepane Derivative | Bridged Nitrogen Heterocycles |

Note: This table illustrates the utility of azepane derivatives as intermediates in the synthesis of complex molecules.

Advanced Materials Research (e.g., Photoredox Catalysis)

The N-benzyl amine moiety in this compound suggests its potential application in the field of advanced materials, particularly in photoredox catalysis. N-Aryl and N-benzyl amines are known to act as electron donors in photoredox cycles. nih.gov Upon photoexcitation, a photocatalyst can oxidize the amine to a radical cation, which can then participate in a variety of chemical transformations.

The presence of the bromine atom on the phenyl ring could also play a role in modulating the electronic properties of the molecule, potentially influencing its redox potential and its reactivity in photoredox processes. While specific studies on this compound in photoredox catalysis are not extensively reported, the general reactivity of N-benzyl amines in such systems suggests that it could be a viable substrate or mediator in light-driven reactions. organic-chemistry.org For example, it could potentially be used to generate α-amino radicals for C-C bond formation or undergo transformations involving single-electron transfer processes. organic-chemistry.org

Further research in this area could involve exploring the use of this compound and its derivatives as organic photoredox catalysts or as building blocks for constructing photoactive polymers and materials. The ability to tune the electronic properties through substitution on the aromatic ring makes this class of compounds an interesting target for materials design.

Table 3: Potential Roles of this compound in Photoredox Catalysis

| Role | Proposed Mechanism | Potential Application |

| Reductive Quencher | Single Electron Transfer to Excited Photocatalyst | Generation of α-amino radical for C-H functionalization |

| Precursor to Photoactive Ligand | Functionalization of the Bromo-position | Development of novel photocatalysts |

| Monomer for Photoactive Polymer | Polymerization through the Benzyl Group | Synthesis of materials for organic electronics |

Note: This table outlines the hypothetical roles and applications of this compound in the context of photoredox catalysis based on the known reactivity of similar compounds.

Q & A

What are the common synthetic routes for preparing 1-(2-Bromobenzyl)azepane, and what challenges arise in optimizing yield?

Basic Research Question

The synthesis typically involves alkylation of azepane with 2-bromobenzyl halides (e.g., bromide or chloride). A key challenge is minimizing side reactions, such as over-alkylation or dehalogenation. Buchwald-Hartwig coupling has been employed for analogous bromobenzyl-substituted compounds, where palladium catalysts facilitate C–N bond formation . Solvent choice (e.g., acetonitrile or DMF) and temperature control (80–100°C) are critical for reproducibility. Yield optimization often requires iterative purification via column chromatography or recrystallization .

How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound derivatives?

Advanced Research Question

Contradictions between NMR (solution-state) and X-ray (solid-state) data may arise from conformational flexibility or crystal-packing effects. Triangulation using multiple techniques (e.g., IR, mass spectrometry, and computational modeling) is recommended. For example, X-ray crystallography of 1-(2-bromobenzyl)imidazole derivatives confirmed bond distances (e.g., Cu–O = 2.013 Å) and dihedral angles (70.1°), resolving ambiguities in NMR peak assignments . Additionally, dynamic NMR experiments can probe rotational barriers in solution .

What analytical methods are most effective for characterizing this compound’s purity and stability?

Basic Research Question

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity assessment. Mass spectrometry (ESI-TOF) provides molecular ion confirmation ([M+H]+ for C₁₂H₁₅BrN). Stability studies under varying pH and temperature conditions should employ thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to detect decomposition .

How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

Advanced Research Question

The 2-bromobenzyl group acts as a directing group in metal-catalyzed reactions. For example, Suzuki-Miyaura coupling with arylboronic acids replaces bromine with aryl groups, while Ullmann reactions form C–N bonds. The bromine’s steric and electronic effects (σ = +0.26, Hammett constant) modulate reaction rates—bulky ligands (e.g., XPhos) enhance selectivity in palladium-catalyzed systems .

What methodologies are used to study the coordination chemistry of this compound with transition metals?

Advanced Research Question

Copper(II) complexes of 1-(2-bromobenzyl) derivatives are synthesized via ligand substitution in acetonitrile, yielding structures like [CuBr₂(L)₂] (L = imidazolone ligand). X-ray crystallography reveals distorted octahedral geometries, with bond lengths (e.g., Cu–Br = 2.40–2.45 Å) critical for understanding catalytic or biological activity . Cyclic voltammetry can further probe redox behavior .

How can researchers ensure methodological rigor in kinetic studies of this compound reactions?

Basic Research Question

Use controlled experiments with internal standards (e.g., nitrobenzene for HPLC) and replicate trials. Stern-Volmer analysis, as applied to quenching studies of pyrrole derivatives, quantifies rate constants (kq) via fluorescence decay measurements . Data validation through triangulation (e.g., UV-Vis, NMR kinetics) minimizes systematic errors .

What are the key considerations for designing bioactive derivatives of this compound?

Advanced Research Question

Structure-activity relationship (SAR) studies focus on substituent effects:

- Electron-withdrawing groups (e.g., -NO₂) enhance electrophilicity for nucleophilic attack.

- Bulkier substituents on azepane modulate steric hindrance, affecting binding to biological targets.

Crystallographic data (e.g., C=O bond distances = 1.256 Å in imidazolone derivatives) guide rational design .

What strategies mitigate decomposition during long-term storage of this compound?

Basic Research Question

Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation. Regular stability testing via TGA (decomposition onset >150°C) ensures integrity. Lyophilization enhances shelf life for hygroscopic derivatives .

How do researchers address discrepancies in biological assay results for this compound analogs?

Advanced Research Question

Contradictions between in vitro and in vivo data may stem from metabolic instability or off-target interactions. Metabolite identification (LC-MS/MS) and pharmacokinetic profiling (e.g., t₁/₂, Cmax) clarify bioactivity. For copper complexes, ICP-MS quantifies metal uptake in cells, linking efficacy to intracellular copper levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.